1-Bromoperfluoroheptane
Overview
Description
1-Bromoperfluoroheptane, also known as perfluoroheptyl bromide, is a colorless liquid with the molecular formula C₇BrF₁₅ and a molecular weight of 448.95 g/mol . It is a member of the perfluoroalkyl bromides, which are compounds where all hydrogen atoms in an alkyl chain are replaced by fluorine atoms, except for one terminal bromine atom. This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoperfluoroheptane can be synthesized from pentadecafluorooctanoic acid. The synthesis involves the bromination of the perfluorinated carboxylic acid to yield the desired brominated product . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromoperfluoroheptane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures to facilitate the substitution process.
Reduction: Although less common, this compound can undergo reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding perfluoroalkane.
Major Products Formed
Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with NaOH yields perfluoroheptanol, while reaction with KCN produces perfluoroheptanenitrile.
Reduction: The reduction of this compound typically results in the formation of perfluoroheptane.
Scientific Research Applications
1-Bromoperfluoroheptane has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various perfluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its high chemical stability makes it useful in biological studies where inertness is required, such as in the development of fluorinated probes for imaging.
Medicine: While not directly used as a drug, it serves as a building block for the synthesis of fluorinated pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 1-bromoperfluoroheptane is primarily related to its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This property is exploited in various synthetic applications to introduce perfluorinated chains into target molecules. The compound’s high fluorine content also imparts unique physical and chemical properties to the products, such as increased hydrophobicity and thermal stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromoperfluorooctane (C₈BrF₁₇)
- 1-Bromoperfluorononane (C₉BrF₁₉)
- 1-Bromoperfluorodecane (C₁₀BrF₂₁)
Comparison
1-Bromoperfluoroheptane is unique among its analogs due to its specific chain length, which balances solubility and reactivity. Compared to shorter chains like 1-bromoperfluorooctane, it offers better thermal stability and lower volatility. Longer chains, such as 1-bromoperfluorodecane, may provide higher stability but at the cost of increased viscosity and reduced solubility. This makes this compound a versatile intermediate for various applications .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF15/c8-6(19,20)4(15,16)2(11,12)1(9,10)3(13,14)5(17,18)7(21,22)23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQZKWYZYVTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC7F15, C7BrF15 | |
Record name | Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059919 | |
Record name | 1-Bromopentadecafluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-88-2 | |
Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromopentadecafluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromopentadecafluoroheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.